3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide
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Overview
Description
3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide is a complex organic compound that belongs to the class of imidazothiazoles. The structure of this compound includes an imidazo[2,1-b]thiazole ring, which is a fused heterocyclic system containing both nitrogen and sulfur atoms, making it a unique scaffold for drug development .
Preparation Methods
The synthesis of 3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the imidazo[2,1-b]thiazole core can be synthesized through the reaction of 2-aminothiazole with α-haloketones . Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the nitro group.
Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The imidazo[2,1-b]thiazole ring can bind to the active sites of enzymes, inhibiting their activity . This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects. For example, in cancer cells, the compound may inhibit enzymes involved in DNA replication, thereby preventing cell division and inducing apoptosis .
Comparison with Similar Compounds
Similar compounds to 3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide include other imidazothiazole derivatives such as:
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
What sets this compound apart is its unique combination of the imidazo[2,1-b]thiazole ring with a nitrobenzamide moiety, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-methyl-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-12-8-15(6-7-18(12)24(26)27)19(25)21-16-5-3-4-14(9-16)17-10-23-13(2)11-28-20(23)22-17/h3-11H,1-2H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGWYDYVOARLGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=CSC4=N3)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.